ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the condensation of ethyl cyanoacetate with 3,5-dimethylpyrazole and a suitable aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrazole or pyrimidine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives
Scientific Research Applications
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases, thereby blocking signal transduction pathways that lead to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives: These compounds have similar pyrazole structures and exhibit glutathione peroxidase-like activity.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands are used in coordination chemistry and have applications in catalysis.
Complexes of Copper(II) Halides with 2-(3,5-Dimethylpyrazol-1-yl)benzimidazole: These complexes are studied for their structural and catalytic properties.
Uniqueness
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate is unique due to its combined pyrazole and pyrimidine rings, which provide a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse fields make it a valuable compound for research and industrial applications .
Properties
CAS No. |
91769-34-5 |
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Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H14N4O3/c1-4-19-11(18)9-6-13-12(14-10(9)17)16-8(3)5-7(2)15-16/h5-6H,4H2,1-3H3,(H,13,14,17) |
InChI Key |
MVFSHTAYNVHTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=CC(=N2)C)C |
solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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